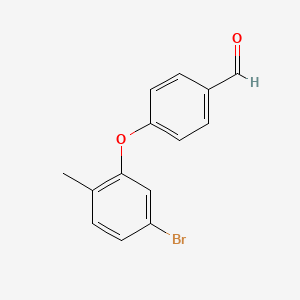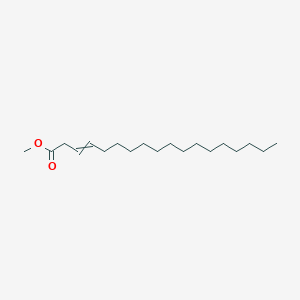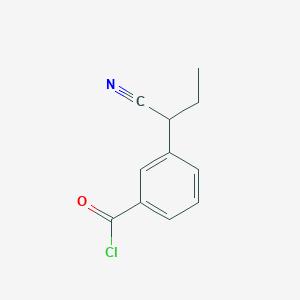
3-(1-Cyanopropyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyanopropyl)benzoyl chloride is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzoyl chloride, featuring a cyanopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with a cyanopropylating agent under controlled conditions. One common method involves the use of benzoic acid and thionyl chloride as starting materials. The reaction is carried out under reflux conditions with a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoyl chloride derivatives, including this compound, often involves the use of benzotrichloride and benzoic acid in the presence of a Lewis acid catalyst. This method is preferred due to its efficiency and the high purity of the resulting product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyanopropyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like amines and alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-(1-Cyanopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3-(1-Cyanopropyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler derivative without the cyanopropyl group.
4-Cyanobenzoyl Chloride: Features a cyano group directly attached to the benzene ring.
3-(1-Cyanopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
Uniqueness
3-(1-Cyanopropyl)benzoyl chloride is unique due to the presence of both a cyanopropyl group and an acyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
64379-73-3 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
3-(1-cyanopropyl)benzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-8(7-13)9-4-3-5-10(6-9)11(12)14/h3-6,8H,2H2,1H3 |
Clé InChI |
WBLOYRJQZHIFPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)C1=CC(=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


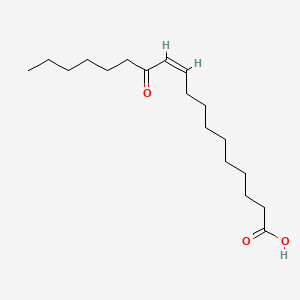
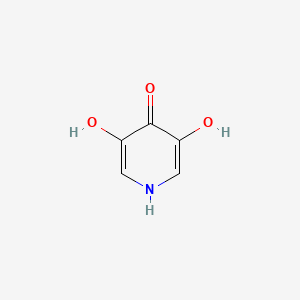
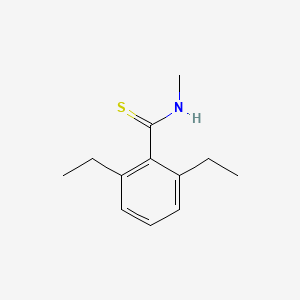
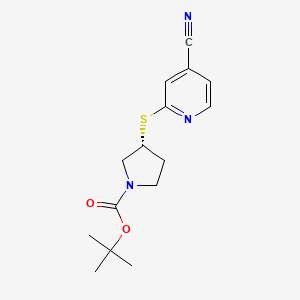
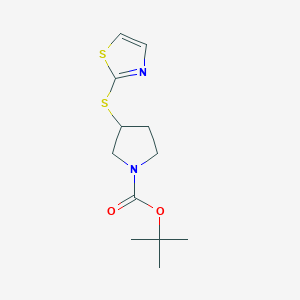
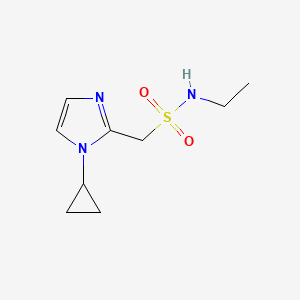
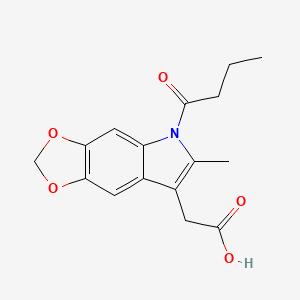
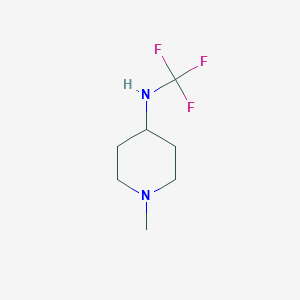

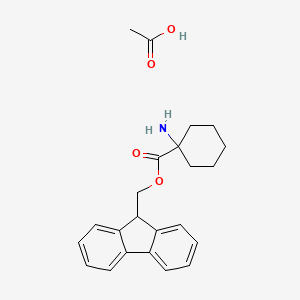
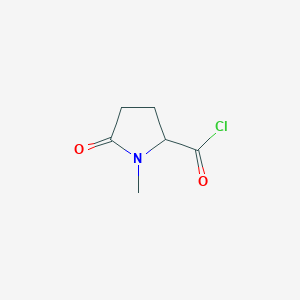
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
